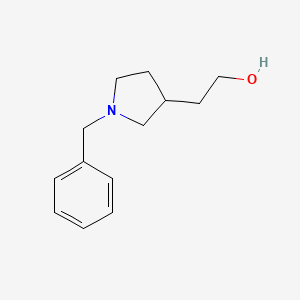

2-(1-Benzylpyrrolidin-3-yl)ethanol

Description

Properties

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOKJZAQCLKPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392061 | |

| Record name | 2-(1-benzylpyrrolidin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95198-68-8 | |

| Record name | 2-(1-benzylpyrrolidin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-3-yl)ethanol typically involves the reaction of benzylamine with 3-pyrrolidinone, followed by reduction and subsequent alkylation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the alkylation step may involve reagents like ethyl bromide or ethyl iodide .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on optimizing reaction conditions and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(1-Benzylpyrrolidin-3-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)ethanol involves its interaction with various molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Benzylpyrrolidin-3-yl)ethanol

- 2-(1-Benzylpyrrolidin-3-yl)acetaldehyde

- 2-(1-Benzylpyrrolidin-3-yl)acetic acid

Uniqueness

This compound is unique due to its specific molecular structure, which allows for versatile chemical modifications and applications. Its hydroxyl group provides a site for further functionalization, making it a valuable scaffold in synthetic chemistry .

Biological Activity

2-(1-Benzylpyrrolidin-3-yl)ethanol, a chiral compound characterized by its unique structure comprising a pyrrolidine ring and a benzyl group attached to an ethanol moiety, has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its possible therapeutic applications, particularly in neuropharmacology and anti-inflammatory treatments. The following sections will delve into the biological activity of this compound, including its interaction with biological targets, potential therapeutic effects, and relevant research findings.

- Chemical Formula : C₁₃H₁₉NO

- IUPAC Name : this compound

- Molecular Structure : The presence of a hydroxyl group in the structure is crucial for its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that it may influence cellular functions through:

- Receptor Binding : Potential interactions with neurotransmitter receptors, which may affect neurochemical signaling.

- Enzyme Modulation : Possible inhibition or activation of specific enzymes involved in metabolic pathways.

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity. It has been shown to scavenge free radicals, which is vital for protecting cellular components from oxidative stress. The antioxidant potential can be quantified using various assays such as:

| Assay Type | Description |

|---|---|

| DPPH Scavenging | Measures the ability to reduce DPPH radicals. |

| CUPRAC Assay | Evaluates cupric ion reducing antioxidant capacity. |

| FRAP Assay | Assesses ferric ion reducing antioxidant power. |

Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurological disorders due to its structural similarity to known psychoactive substances. Its potential effects include:

- Neuroprotection : Possible protective effects against neurodegenerative processes.

- Cognitive Enhancement : Potential to improve cognitive function through modulation of neurotransmitter systems.

Anti-inflammatory Activity

Studies have suggested that this compound may possess anti-inflammatory properties. This could be beneficial in developing treatments for conditions characterized by chronic inflammation.

Study on Antioxidant Activity

A study investigated the antioxidant properties of various compounds similar to this compound. Results indicated that the compound showed significant scavenging activity against free radicals, which correlated with its structural features.

Neuropharmacological Research

In a recent investigation, the effects of this compound on cognitive function were assessed in animal models. The findings suggested improvements in memory retention and learning capabilities, indicating potential therapeutic applications in treating cognitive impairments.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Reaction of Benzylamine with 3-Pyrrolidinone : This initial reaction forms the core structure.

- Reduction : The resulting compound is reduced to yield the final product.

- Alkylation : Further modifications can be made to enhance biological activity or alter pharmacokinetic properties.

The versatility of this compound allows for the synthesis of various derivatives, which can be explored for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.